Methyl 3-(quinolin-2-ylmethoxy)benzoate
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Overview
Description
Methyl 3-(quinolin-2-ylmethoxy)benzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline moiety attached to a benzoate ester, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(quinolin-2-ylmethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with quinoline-2-methanol in the presence of a suitable esterification agent. Commonly used agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(quinolin-2-ylmethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: The corresponding alcohol.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
Methyl 3-(quinolin-2-ylmethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and Alzheimer’s disease.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-(quinolin-2-ylmethoxy)benzoate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can inhibit the activity of enzymes like acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoline N-oxide: An oxidized form with enhanced antimicrobial properties.
Quinoline-2-carboxylic acid: Another derivative with potential therapeutic applications.
Uniqueness
Methyl 3-(quinolin-2-ylmethoxy)benzoate is unique due to its combined quinoline and benzoate ester moieties, which can impart distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler quinoline derivatives .
Properties
Molecular Formula |
C18H15NO3 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
methyl 3-(quinolin-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)14-6-4-7-16(11-14)22-12-15-10-9-13-5-2-3-8-17(13)19-15/h2-11H,12H2,1H3 |
InChI Key |
INKCQRGAPBDVIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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